5-cyclopropyl-2,4-difluoroaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2763786-73-6 |
|---|---|
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
5-cyclopropyl-2,4-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-4-8(11)9(12)3-6(7)5-1-2-5;/h3-5H,1-2,12H2;1H |
InChI Key |
VRCPLQRWUIYWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropyl 2,4 Difluoroaniline Hydrochloride
Established Synthetic Pathways to the Difluoroaniline Core
The initial challenge in synthesizing the target molecule is the creation of the 2,4-difluoroaniline (B146603) scaffold. This can be approached through several established routes, primarily involving either the placement of the amine group onto a pre-fluorinated ring or the introduction of fluorine atoms to an existing aromatic structure.
A classical and widely used method for synthesizing anilines is through the nitration of an aromatic ring followed by the reduction of the nitro group. In the context of 5-cyclopropyl-2,4-difluoroaniline (B15301411), a plausible synthetic route begins with a difluorinated benzene (B151609) derivative that is first nitrated.
For instance, a common precursor strategy involves the nitration of 1,2,4-trichlorobenzene (B33124) to yield 2,4,5-trichloronitrobenzene. tandfonline.comtandfonline.com This intermediate can then undergo halogen exchange to replace chlorine atoms with fluorine, followed by reduction. A more direct route could involve the nitration of 1,3-difluorobenzene.
The subsequent reduction of the nitro group to an amine is a critical step. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or using metals like iron in an acidic medium. tandfonline.comtandfonline.comgoogle.com For example, the reduction of 2,4-difluoro-5-chloronitrobenzene to 2,4-difluoroaniline is effectively carried out with Pd/C, where the chlorine atom is also removed via hydrogenolysis. tandfonline.comtandfonline.comgoogleapis.comgoogle.com
Table 1: Example of a Nitration-Reduction Pathway
| Step | Starting Material | Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1. Nitration | 1,2,4-Trichlorobenzene | HNO₃, H₂SO₄ | 2,4,5-Trichloronitrobenzene | 90% tandfonline.comtandfonline.com |
| 2. Fluorination | 2,4,5-Trichloronitrobenzene | KF, DMF | 2,4-Difluoro-5-chloronitrobenzene | 70% tandfonline.comtandfonline.com |
| 3. Reduction | 2,4-Difluoro-5-chloronitrobenzene | H₂, Pd/C, Ethanol | 2,4-Difluoroaniline | 80% tandfonline.comtandfonline.com |
Alternative strategies to the nitration-reduction sequence involve building the difluoroaniline core through different bond-forming reactions. These can include introducing the fluorine atoms onto a pre-existing aromatic ring or, more recently, forming the carbon-nitrogen bond directly.
Directed Fluorination: The synthesis can begin with a polychlorinated nitrobenzene, such as 2,4,5-trichloronitrobenzene, which is derived from the nitration of the inexpensive 1,2,4-trichlorobenzene. tandfonline.comtandfonline.com The chlorine atoms at positions 2 and 4 are activated towards nucleophilic aromatic substitution and can be replaced by fluorine using a fluorinating agent like potassium fluoride (B91410) (KF) in a polar aprotic solvent. googleapis.comgoogle.comgoogle.com The remaining chloro and nitro groups can then be addressed in subsequent reduction steps.
Directed Amination: Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds directly, bypassing the need for a nitration-reduction sequence. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org In this approach, an appropriately substituted aryl halide, such as 1-bromo-2,4-difluorobenzene, could be coupled with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand to form 2,4-difluoroaniline directly. wikipedia.org This method is valued for its high functional group tolerance and broad substrate scope. libretexts.orgnih.gov
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Function | Examples |
|---|---|---|
| Aryl Halide | Aromatic core | 1-Bromo-2,4-difluorobenzene |
| Amine Source | Nitrogen source | Ammonia, Benzophenone imine (ammonia surrogate) wikipedia.org |
| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, [Pd(allyl)Cl]₂ nih.gov |
| Ligand | Stabilizes & activates catalyst | Biaryl phosphines (e.g., XPhos, t-BuXPhos) nih.gov |
| Base | Activates the amine | NaOt-Bu, KOt-Bu, K₂CO₃ |
| Solvent | Reaction medium | Toluene, 1,4-Dioxane (B91453) nih.gov |
Introduction of the Cyclopropyl (B3062369) Group onto the Aromatic Scaffold
With the 2,4-difluoroaniline core established, the next key transformation is the installation of the cyclopropyl group at the 5-position. This is typically achieved on a halogenated precursor, such as 5-bromo-2,4-difluoroaniline, through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming carbon-carbon bonds between an aromatic ring and a cyclopropyl group.
The Suzuki-Miyaura coupling is a highly versatile and widely used method. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide (e.g., 5-bromo-2,4-difluoroaniline) with a cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate. audreyli.comresearchgate.netnih.gov The reaction is catalyzed by a palladium complex and requires a base. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst often improves reaction efficiency and scope. audreyli.com This method is tolerant of many functional groups, making it ideal for late-stage functionalization. audreyli.com
Table 3: Typical Conditions for Suzuki-Miyaura Cyclopropylation
| Component | Role | Example Reagents |
|---|---|---|
| Aryl Halide | Aromatic substrate | 5-Bromo-2,4-difluoroaniline |
| Boron Reagent | Cyclopropyl source | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate |
| Catalyst | Palladium source | Pd(OAc)₂, Pd(PPh₃)₄ audreyli.com |
| Ligand | Stabilizes catalyst | Tricyclohexylphosphine (PCy₃) audreyli.com |
| Base | Activates boron reagent | K₃PO₄, K₂CO₃ |
| Solvent | Reaction medium | Toluene/Water, DME audreyli.com |
While palladium catalysis is dominant, other transition metals can also facilitate cyclopropylation. The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds and has been extended to carbon-carbon bond formation, including N- and O-cyclopropylation. researchgate.netorganic-chemistry.orgenglelab.com This reaction typically uses a boronic acid as the coupling partner and is often performed in the presence of air (oxygen) as the oxidant. organic-chemistry.org While more commonly used for C-N or C-O bonds, its application for direct C-C cyclopropylation of anilines represents a potential alternative to palladium-based methods, sometimes offering milder reaction conditions. researchgate.netscilit.comacs.org
Formation of the Hydrochloride Salt: Principles and Practice
The final step in the synthesis is the conversion of the free base, 5-cyclopropyl-2,4-difluoroaniline, into its hydrochloride salt. This is a standard acid-base reaction that serves several practical purposes. britannica.comwikipedia.org
The nitrogen atom of the aniline's amino group has a lone pair of electrons, rendering it basic. libretexts.orglibretexts.org When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen atom accepts a proton (H⁺) to form a positively charged ammonium (B1175870) ion. spectroscopyonline.com This ammonium cation then forms an ionic salt with the chloride anion (Cl⁻). spectroscopyonline.com
In practice, the hydrochloride salt is typically prepared by dissolving the purified free amine in a suitable organic solvent, such as ethanol, diethyl ether, or dioxane. researchgate.netsciencemadness.org A solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or diethyl ether) is then added. researchgate.netnih.gov The resulting hydrochloride salt is generally much less soluble in these organic solvents than the free base, causing it to precipitate out of the solution as a crystalline solid. researchgate.netsciencemadness.org This solid can then be isolated by filtration and dried. youtube.com The formation of the salt often improves the compound's stability, handling characteristics, and water solubility. libretexts.orgspectroscopyonline.com
Table 4: Amine to Hydrochloride Salt Conversion
| Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|
| 5-Cyclopropyl-2,4-difluoroaniline (Free Base) | Hydrochloric Acid (HCl) | 5-Cyclopropyl-2,4-difluoroaniline Hydrochloride (Salt) | Improved stability, handling, and solubility libretexts.orgspectroscopyonline.com |
Innovations in Synthetic Efficiency and Yield Optimization
Ligand Design in Catalytic Synthesis
The construction of the 5-cyclopropyl-2,4-difluoroaniline scaffold heavily relies on catalytic cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of the crucial carbon-nitrogen (C-N) bond. The efficiency and scope of these palladium-catalyzed reactions are profoundly influenced by the nature of the phosphine ligands coordinated to the metal center. Modern ligand design focuses on creating molecules that are both sterically bulky and electron-rich, which promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Early generations of phosphine ligands were often limited in their ability to couple challenging substrates, such as electron-rich or sterically hindered aryl chlorides and primary amines. sigmaaldrich.com The development of sophisticated biaryl phosphine ligands, pioneered by the Buchwald group, represented a significant breakthrough. sigmaaldrich.com Ligands like XPhos and SPhos feature bulky substituents and a biaryl backbone that creates a highly active catalytic species, capable of facilitating C-N bond formation under milder conditions and with lower catalyst loadings. sigmaaldrich.commdpi.com
For the synthesis of N-cyclopropyl anilines, which can be challenging, specialized ligands have been developed to overcome the hurdles associated with coupling primary cycloalkylamines. acs.org For example, a novel protocol utilizing an adamantyl-substituted ylide-functionalized phosphine (YPhos) has been shown to enable the efficient monoarylation of cyclopropylamine (B47189) with a wide range of (hetero)aryl chlorides at room temperature. acs.orgnih.gov The unique steric and electronic properties of such ligands are crucial for achieving high yields and selectivity.
The impact of ligand choice on reaction efficiency is summarized in the table below, illustrating how advancements in ligand design lead to improved outcomes in analogous C-N coupling reactions.
| Ligand Generation/Type | Typical Substrates | General Reaction Conditions | Observed Yields | Key Advantages |
|---|---|---|---|---|
| First-Generation (e.g., P(o-tolyl)₃) | Aryl Bromides/Iodides, Secondary Amines | High Temperatures (>100°C), Strong Bases | Moderate | Initial proof-of-concept for Pd-catalyzed amination |
| Bulky Alkylphosphines (e.g., P(tBu)₃) | Aryl Chlorides, Primary/Secondary Amines | Moderate Temperatures, Weaker Bases | Good to High | Expanded scope to include more common aryl chlorides |
| Biaryl Phosphines (e.g., XPhos, SPhos) sigmaaldrich.commdpi.com | Sterically Hindered Aryl Halides, Wide Range of Amines | Room Temp to Moderate Heat, Carbonate/Phosphate Bases | High to Excellent | High turnover numbers, broad substrate scope, high stability |
| Ylide-Functionalized Phosphines (e.g., adYPhos) acs.orgnih.gov | Aryl Chlorides, Primary Cycloalkylamines (e.g., Cyclopropylamine) | Room Temperature, Mild Conditions | High | Effective for challenging primary amines at low temperatures |
Green Chemistry Principles in Process Development
The integration of green chemistry principles into pharmaceutical process development is essential for sustainable manufacturing. mgesjournals.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, several green chemistry strategies can be implemented.
One of the primary focuses is the replacement of hazardous organic solvents. Traditional cross-coupling reactions often employ solvents like 1,4-dioxane or toluene, which have significant health and environmental drawbacks. acsgcipr.org Research is actively exploring greener alternatives, such as bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran) or even water, which can be enabled by the use of water-soluble ligands or surfactant-based micellar catalysis. mdpi.commdpi.com
Improving atom economy is another core principle. sphinxsai.com Synthetic routes are designed to incorporate the maximum number of atoms from the starting materials into the final product. This can be achieved by favoring catalytic reactions over those that use stoichiometric reagents and by designing convergent syntheses that build complexity efficiently. For instance, developing methods for the direct C-H amination of a difluorocyclopropylbenzene precursor would be more atom-economical than a route requiring the pre-installation of a halide.
Furthermore, the use of biocatalysis presents a promising green alternative for certain synthetic steps. For example, the reduction of a nitro group to an aniline (B41778), a common step in aniline synthesis, can be achieved using nitroreductase enzymes. acs.orgacs.org This chemoenzymatic approach often proceeds under mild, aqueous conditions, avoiding the need for high-pressure hydrogen gas and heavy metal catalysts traditionally used for this transformation. acs.orgacs.org
The following table compares a conventional approach to a key synthetic step with a greener alternative.
| Parameter | Conventional Method (Nitro Reduction) | Green Chemistry Approach (Biocatalytic Reduction) acs.orgacs.org |
|---|---|---|
| Reagents | H₂ gas, Pd/C or Raney Nickel catalyst | Nitroreductase enzyme, Glucose (as cofactor source) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Aqueous buffer |
| Conditions | High pressure (50-100 psi), elevated temperature | Ambient temperature and pressure |
| Safety Concerns | Handling of flammable H₂ gas, pyrophoric catalysts | Minimal; operations in aqueous, non-hazardous media |
| Waste Profile | Heavy metal waste, organic solvent waste | Biodegradable aqueous waste |
Continuous Flow Synthesis Applications
Continuous flow chemistry is a paradigm shift from traditional batch manufacturing, offering significant advantages in process intensification, safety, and consistency for the production of fine chemicals and active pharmaceutical ingredients (APIs). drugdeliveryleader.comaurigeneservices.com Instead of using large, single-vessel reactors, reactants are pumped through a system of tubes or microreactors where the reaction occurs.
This technology is particularly well-suited for the synthesis of this compound for several reasons:
Enhanced Safety: Many reactions, such as nitrations or hydrogenations, are highly exothermic or involve hazardous reagents. In a flow reactor, the small reaction volume at any given time minimizes the risk of thermal runaways and allows for safer handling of unstable intermediates. vcu.edu
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables precise and rapid temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times compared to batch processes. aurigeneservices.comnih.gov
Scalability and Automation: Scaling up a process in flow chemistry is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more complex vessels. This simplifies process development and allows for on-demand manufacturing. drugdeliveryleader.com
A multi-step synthesis can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next without the need for manual isolation and purification of intermediates. nih.gov For example, a flow system for producing the target aniline could involve a packed-bed reactor with a heterogeneous palladium catalyst for a cross-coupling reaction, followed by an in-line extraction to remove byproducts, and then a subsequent reactor module for the final salt formation. The continuous hydrogenation of nitroaromatics to anilines is a well-established industrial process that has been successfully adapted to flow systems. google.com
A comparison between batch and continuous flow processing for a representative synthetic step highlights the benefits of this modern manufacturing approach.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Hours (including heat-up/cool-down) | Seconds to Minutes (residence time) |
| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; rapid heat dissipation aurigeneservices.com |
| Mixing | Dependent on stirrer efficiency; can be non-uniform | Highly efficient and reproducible nih.gov |
| Process Control | Manual or semi-automated control of bulk parameters | Precise, real-time control of temperature, pressure, and stoichiometry |
| Scalability | Requires larger vessels and process re-optimization | Achieved by extending run time or numbering-up reactors drugdeliveryleader.com |
| Safety Profile | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reactor hold-up volume vcu.edu |
Mechanistic Investigations of Reactions Involving 5 Cyclopropyl 2,4 Difluoroaniline Hydrochloride
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 5-cyclopropyl-2,4-difluoroaniline (B15301411) hydrochloride, facilitated by the presence of activating fluorine substituents. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring.
Regioselectivity and Stereoselectivity in Substitution Reactions
The regiochemical outcome of SNAr reactions on the difluorinated aniline (B41778) ring is dictated by the combined electronic effects of the substituents: the amino group (-NH2), the cyclopropyl (B3062369) group, and the two fluorine atoms. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, in nucleophilic aromatic substitution, its electron-donating nature can influence the stability of the Meisenheimer complex. The fluorine atoms are strongly electron-withdrawing via the inductive effect, which activates the ring for nucleophilic attack.
In the case of 5-cyclopropyl-2,4-difluoroaniline, the two fluorine atoms are positioned ortho and para to the amino group. Nucleophilic attack is generally favored at the carbon atom that leads to the most stable Meisenheimer complex. The negative charge in this intermediate is best stabilized by electron-withdrawing groups. Therefore, attack at the C4 position (para to the amino group) and the C2 position (ortho to the amino group) are the most likely scenarios. Computational studies on similar polyhalogenated aromatic compounds have shown that the relative stabilities of the isomeric σ-complex intermediates can be used to predict the regioisomer distribution in kinetically controlled SNAr reactions.
Stereoselectivity in these reactions is primarily a concern if the incoming nucleophile or the resulting product has stereocenters. For reactions involving the cyclopropyl ring itself, the stereochemistry is generally retained during SNAr reactions on the aromatic ring, as the reaction does not directly involve the chiral centers of a substituted cyclopropyl group.
| Position of Attack | Key Stabilizing/Destabilizing Factors | Predicted Major/Minor Product |
|---|---|---|
| C4 (para to -NH2) | Strong activation by ortho-fluorine; resonance stabilization involving the amino group. | Often the major product depending on the nucleophile. |
| C2 (ortho to -NH2) | Strong activation by para-fluorine; potential steric hindrance from the amino and cyclopropyl groups. | Can be a significant product. |
Role of Fluorine Activation in Reaction Kinetics
The presence of fluorine atoms is crucial for the feasibility of SNAr reactions on the aniline ring. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This inductive electron withdrawal is the primary factor in activating the ring.
Mechanistic Aspects of Cyclopropyl Ring Opening and Rearrangement Reactions
The cyclopropyl group, while generally stable, is a strained three-membered ring that can undergo ring-opening reactions under certain conditions, such as in the presence of radicals or under transition-metal catalysis. The mechanism of ring-opening is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane (B1198618) ring.
In the context of reactions involving 5-cyclopropyl-2,4-difluoroaniline hydrochloride, radical-mediated ring opening could be a potential side reaction under certain synthetic protocols. The formation of a radical at a position benzylic to the cyclopropyl group can lead to ring opening to form a more stable, delocalized radical. The regioselectivity of the ring cleavage is governed by the formation of the most stable radical intermediate. For instance, cleavage of the bond that leads to a resonance-stabilized benzylic radical would be favored.
Transition metal-catalyzed reactions can also promote the ring opening of cyclopropanes. Mechanistic studies on related systems have shown that oxidative addition of a C-C bond of the cyclopropane to a metal center can initiate a variety of transformations.
Investigations into Palladium-Catalyzed Amination and Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. These reactions are highly relevant for the further functionalization of this compound.
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine and regenerate the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and the reductive elimination steps. For a substrate like 5-cyclopropyl-2,4-difluoroaniline, where the aniline nitrogen is already present, palladium-catalyzed coupling would likely involve the reaction of a halogenated derivative of this compound with another amine, or the coupling of this aniline with an aryl halide.
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II)-halide complex |
| Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated by a base. | Aryl-Pd(II)-amido complex |
| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Arylamine product, Pd(0) catalyst |
Protonation and Deprotonation Dynamics of the Aniline Nitrogen
The basicity of the aniline nitrogen in this compound is a key parameter that influences its reactivity, particularly in acid-base catalyzed reactions. The pKa of the conjugate acid (the anilinium ion) is a quantitative measure of this basicity. The electronic nature of the substituents on the aromatic ring significantly impacts the pKa.
Electron-withdrawing groups, such as the fluorine atoms, decrease the electron density on the nitrogen atom through the inductive effect, making the lone pair less available for protonation and thus decreasing the basicity of the aniline. Conversely, electron-donating groups increase the basicity. The cyclopropyl group is generally considered to be electron-donating through its sigma bonds, which can participate in hyperconjugation-like interactions with the aromatic pi-system.
| Substituent | Electronic Effect | Effect on Basicity |
|---|---|---|
| -F (at C2 and C4) | Strongly electron-withdrawing (inductive) | Decreases basicity |
| -Cyclopropyl (at C5) | Electron-donating (sigma-conjugation) | Increases basicity |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-cyclopropyl-2,4-difluoroaniline |
| Aniline |
Computational and Theoretical Chemistry of 5 Cyclopropyl 2,4 Difluoroaniline Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-cyclopropyl-2,4-difluoroaniline (B15301411) hydrochloride, DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical reactivity. A study on the related compound 2,4-difluoroaniline (B146603) using the B3LYP method with a 6-311++G(d, 2p) basis set provides a foundation for understanding the electronic properties of the core aniline (B41778) structure. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are crucial in determining a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comrsc.org
Table 1: Calculated FMO Properties of a Substituted Aniline Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.10 |
| LUMO | -0.88 |
| Energy Gap (ΔE) | 5.22 |
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential Surface (ESP) mapping provides a visual representation of the charge distribution around a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For 5-cyclopropyl-2,4-difluoroaniline hydrochloride, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, characteristic of its lone pair of electrons. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the ammonium (B1175870) salt and the aromatic ring would exhibit positive potential. researchgate.net
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound can be explored through conformational analysis using molecular mechanics and molecular dynamics simulations. ulisboa.pt These methods are essential for understanding how the molecule might interact with biological targets or other chemical species.
Molecular mechanics force fields can be used to perform a systematic search of the potential energy surface, identifying low-energy conformations. A key aspect of the conformational analysis for this molecule would be the orientation of the cyclopropyl (B3062369) group relative to the aromatic ring and the rotation around the C-N bond of the aniline group. Studies on cyclopropylacyl radicals have shown that the plane of the acyl group tends to bisect the cyclopropyl ring, and similar conformational preferences might be observed here. rsc.org
Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior, showing how its conformation evolves over time in a simulated environment (e.g., in a solvent). ulisboa.ptnih.gov MD simulations can reveal the dynamic interplay of different conformations and the energetic barriers between them, offering a more complete picture of the molecule's flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.netmdpi.com
Predicting the ¹H and ¹³C NMR chemical shifts of this compound requires accurate calculation of the molecular geometry and consideration of solvent effects. mdpi.com The predicted shifts can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of NMR signals. The accuracy of these predictions can be high, with root-mean-square deviations of 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C having been reported for a range of organic compounds. mdpi.com
Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aniline
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 145.2 | 146.1 | -0.9 |
| C2 | 116.5 | 117.3 | -0.8 |
| C3 | 129.8 | 130.5 | -0.7 |
| C4 | 115.9 | 116.8 | -0.9 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, mapping out the energy profile of a reaction pathway and characterizing the structures of transition states. researchgate.net This is particularly useful for understanding the mechanisms of reactions involving this compound, such as electrophilic aromatic substitution. byjus.comtestbook.com
Aniline and its derivatives are highly reactive towards electrophiles, with the amino group being a strong activating and ortho-, para-directing group. byjus.comlibretexts.org Theoretical studies can model the attack of an electrophile on the aromatic ring, identifying the transition states for substitution at the ortho, meta, and para positions. researchgate.net For example, a DFT study on the chlorination of aniline identified the transition states and intermediates involved in the reaction. researchgate.net By calculating the activation energies for different pathways, the regioselectivity of a reaction can be predicted.
The modeling would involve locating the transition state structure on the potential energy surface, which is a first-order saddle point with one imaginary vibrational frequency. researchgate.net The energy of this transition state relative to the reactants determines the activation energy and thus the rate of the reaction.
Table of Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-difluoroaniline |
| Aniline |
Strategic Applications of 5 Cyclopropyl 2,4 Difluoroaniline Hydrochloride As a Chemical Intermediate
Synthesis of Complex Polycyclic Aromatic Systems Utilizing the Aniline (B41778) Moiety
The aniline functional group of 5-cyclopropyl-2,4-difluoroaniline (B15301411) hydrochloride is a key handle for the construction of fused heterocyclic systems, most notably quinolones. Quinolone antibiotics are a major class of antibacterial agents, and their synthesis often relies on the cyclization of aniline precursors. semanticscholar.org Several classical named reactions can be employed for this purpose, utilizing the nucleophilic character of the aniline nitrogen to form the core quinoline (B57606) scaffold.
Key Synthetic Methodologies for Quinolone Synthesis:
| Reaction Name | Reactants for Aniline | General Product |
| Combes Quinoline Synthesis | β-Diketones | 2,4-Disubstituted Quinolines |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds | Substituted Quinolines |
| Skraup Synthesis | Glycerol, an oxidizing agent, and sulfuric acid | Quinolines |
| Friedländer Annulation | Carbonyl compounds with an α-methylene group | Substituted Quinolines |
For instance, in a typical Combes synthesis , 5-cyclopropyl-2,4-difluoroaniline would be reacted with a β-diketone under acidic conditions. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a highly substituted quinoline. preprints.org Similarly, the Doebner-von Miller reaction involves the reaction of the aniline with an α,β-unsaturated aldehyde or ketone. nih.govresearchgate.net These methods provide a modular approach to a wide array of quinoline derivatives where the substitution pattern of the final product is dictated by the choice of the carbonyl partner. The presence of the cyclopropyl (B3062369) and difluoro substituents on the aniline starting material allows for the introduction of these specific moieties into the final quinoline structure, which can be crucial for modulating the biological activity of the resulting compounds.
Derivatization Strategies for Novel Chemical Entity Libraries
The structural features of 5-cyclopropyl-2,4-difluoroaniline hydrochloride make it an excellent scaffold for the generation of diverse chemical libraries for drug discovery and other applications. The aniline nitrogen and the aromatic ring offer multiple points for functionalization.
Functionalization at the Aniline Nitrogen via Amidation and Alkylation
The primary amine of 5-cyclopropyl-2,4-difluoroaniline can be readily functionalized through standard amidation and alkylation reactions.
Amidation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is particularly relevant in medicinal chemistry, as exemplified by the synthesis of VEGFR-2 kinase inhibitors, where a related 2,4-difluoroaniline (B146603) derivative is acylated with a cyclopropylcarbonyl group. nih.gov This amide bond formation is a robust and high-yielding reaction.
Alkylation: The aniline nitrogen can also be alkylated using various alkylating agents. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.
Directed Ortho-Metalation and Electrophilic Substitution on the Aromatic Ring
The aromatic ring of 5-cyclopropyl-2,4-difluoroaniline is amenable to further substitution, allowing for the introduction of additional functional groups that can be used to build molecular complexity.
Directed Ortho-Metalation (DoM): While the fluorine atoms are deactivating, the aniline group (or a protected form like an amide) can act as a directed metalation group (DMG). This allows for regioselective deprotonation at the position ortho to the directing group using a strong base like n-butyllithium, followed by quenching with an electrophile. This strategy provides a powerful tool for introducing substituents at a specific position on the aromatic ring, which might be difficult to achieve through classical electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: The aniline group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in 5-cyclopropyl-2,4-difluoroaniline, the positions ortho and para to the amine are already substituted. The fluorine atoms are deactivating and ortho-, para-directing. The interplay of these directing effects can lead to complex regiochemical outcomes. Further substitution would likely occur at the remaining vacant position on the ring, influenced by the combined electronic effects of the existing substituents.
Design of Precursors for Advanced Organic Materials (excluding direct human biological applications)
The unique electronic properties conferred by the fluorine and cyclopropyl substituents make this compound an interesting building block for advanced organic materials. Fluorinated aromatic compounds are known to have applications in materials science, for example, in the synthesis of liquid crystals and conductive polymers. researchgate.netacs.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgekb.eg
While specific applications of this compound in this area are not extensively documented in publicly available literature, its structure suggests potential as a precursor for:
Fluorinated Liquid Crystals: The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing point and dielectric anisotropy. acs.orgmdpi.comresearchgate.net Aniline derivatives are common starting materials for the synthesis of Schiff base and azo-based liquid crystals.
Conductive Polymers: Polyaniline is a well-known conductive polymer. Substituted anilines can be polymerized to create polymers with tailored electronic and physical properties. researchgate.netresearchgate.netekb.eg The fluorine and cyclopropyl groups could be used to fine-tune the conductivity, solubility, and processability of the resulting polymer.
Further research is needed to fully explore the potential of this compound in the field of advanced organic materials.
Role in Multi-Step Synthesis of Structurally Diverse Compounds
This compound is a valuable starting material in multi-step syntheses of complex and structurally diverse compounds, particularly in the pharmaceutical industry. Its pre-installed functional groups and substitution pattern can significantly shorten synthetic routes to target molecules.
A prominent example is its utility in the synthesis of kinase inhibitors. nih.gov In a multi-step synthesis of VEGFR-2 kinase inhibitors, a derivative of 5-cyclopropyl-2,4-difluoroaniline is a key building block. The synthesis involves the amidation of the aniline, as previously mentioned, followed by further transformations to build the final complex heterocyclic structure.
The general synthetic utility of this compound can be illustrated by its potential use in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. semanticscholar.orgrsc.orgresearchgate.net For example, the aniline could be coupled with aryl halides in a Buchwald-Hartwig reaction to form diarylamines. Alternatively, the aniline could be converted to an aryl halide or triflate, which could then participate in Suzuki coupling reactions with boronic acids to form biaryl compounds. These reactions are fundamental in modern organic synthesis and allow for the rapid construction of a wide variety of complex molecular architectures from simple building blocks. nih.govnih.govmdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-cyclopropyl-2,4-difluoroaniline hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated aniline precursor with cyclopropane derivatives under basic conditions (e.g., NaOH), followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:
- Reaction Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (≥98%) with a C18 column and UV detection at 254 nm .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and fluorine coupling patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of fluorine substituents .
- Elemental Analysis : Validate stoichiometry (e.g., C: 52.1%, H: 4.8%, N: 5.4%) .
Q. What solvents and conditions are optimal for dissolving this compound in biological assays?
- Methodological Answer : The hydrochloride salt exhibits high solubility in polar solvents:
- Aqueous Buffers : Use pH 4–6 to prevent deprotonation of the aniline group.
- DMSO : For stock solutions (50–100 mM), ensure aliquots are stored at –20°C to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during cyclopropane functionalization?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and improve scalability .
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., diaryl ethers) and adjust stoichiometry .
Q. What is the impact of fluorine and cyclopropyl substituents on the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects of fluorine and steric hindrance from the cyclopropyl group .
- Hammett Analysis : Compare substituent constants (σₚ for –F = +0.54, cyclopropyl = –0.21) to predict regioselectivity in further derivatization .
Q. How does the hydrochloride salt’s stability vary under different storage conditions, and what degradation pathways dominate?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; primary degradation products include dehalogenated aniline and cyclopropane ring-opened derivatives .
- pH-Dependent Stability : Hydrolysis is minimized at pH 5–6, while alkaline conditions (pH >8) promote deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
